1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline 1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 429629-48-1
VCID: VC0397748
InChI: InChI=1S/C17H16ClNO2/c18-14-8-2-4-10-16(14)21-12-17(20)19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2
SMILES: C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC=C3Cl
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8g/mol

1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

CAS No.: 429629-48-1

Main Products

VCID: VC0397748

Molecular Formula: C17H16ClNO2

Molecular Weight: 301.8g/mol

1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline - 429629-48-1

CAS No. 429629-48-1
Product Name 1-[(2-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
Molecular Formula C17H16ClNO2
Molecular Weight 301.8g/mol
IUPAC Name 2-(2-chlorophenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C17H16ClNO2/c18-14-8-2-4-10-16(14)21-12-17(20)19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2
Standard InChIKey KJTDGDIBAWJFFB-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC=C3Cl
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC=C3Cl
PubChem Compound 756535
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator